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molecular formula C9H7F3O2 B8730201 2,2-Difluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

2,2-Difluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

Cat. No. B8730201
M. Wt: 204.15 g/mol
InChI Key: AZCCLZJGFHKVLA-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

To 1-bromo-2-fluoro-4-methoxybenzene (123 g, 0.6 mol) in 1300 mL Et2O at −78° C. was added n-BuLi (276 mL, 2.5 M) dropwise. After stirring at −78° C. for 2 hours, ethyl difluoroacetate (82.6 g, 0.67 mol) was added dropwise at −78° C. The reaction was stirred overnight at 25° C., and was quenched with saturated ammonium chloride solution at −20° C., followed by 1N HCl (final pH=4). The organic layer was separated and aqueous layer was extracted with Et2O. The combined extracts were dried over MgSO4, filtered and concentrated, and the residue was purified by column chromatography (PE/EA 20:1) to afford 2,2-difluoro-1-(2-fluoro-4-methoxyphenyl)ethanone as an oil.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
276 mL
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].[Li]CCCC.[F:16][CH:17]([F:23])[C:18](OCC)=[O:19]>CCOCC>[F:16][CH:17]([F:23])[C:18]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10])=[O:19]

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)F
Name
Quantity
276 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
82.6 g
Type
reactant
Smiles
FC(C(=O)OCC)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at 25° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was quenched with saturated ammonium chloride solution at −20° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (PE/EA 20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=O)C1=C(C=C(C=C1)OC)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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